molecular formula C19H22N2O2 B1262849 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No. B1262849
M. Wt: 310.4 g/mol
InChI Key: KTKLSHXIWDVDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a member of tetralins.

Scientific Research Applications

Anticancer Activity

1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea and its derivatives have shown potential in anticancer research. Studies have indicated that certain derivatives, like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea, exhibit cytotoxic activity against human glioblastoma and prostate cancer cell lines, suggesting their potential as anticancer agents (Özgeriş et al., 2017).

Sigma Receptor Ligands

Compounds related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea have been studied as sigma receptor ligands. Research has focused on the synthesis of these compounds to explore their affinity and selectivity for sigma(1) and sigma(2) receptors. These receptors are relevant in various physiological processes, and compounds showing high affinity for them could be useful in tumor research and therapy (Berardi et al., 2005).

Positron Emission Tomography Radiotracers

Modifications of 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea structures have been researched for their potential use in positron emission tomography (PET) radiotracers. The aim is to create analogues with reduced lipophilicity, which could be used in diagnostic applications in oncology, especially for imaging and tracking tumor cells (Abate et al., 2011).

Cellular Localization Studies

Fluorescent derivatives of sigma(2) high-affinity ligands related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea have been developed for studying cellular uptake and localization in tumor cells. These compounds can help understand the mechanisms of action of sigma(2) receptors and their role in cell proliferation and cancer therapy (Abate et al., 2011).

Serotonin Receptor Agents

Research has also focused on developing N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to 1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, as agents for serotonin (5-HT) receptors. These compounds have been evaluated for their affinity and activity at 5-HT7 receptors, important in neurological and psychiatric conditions (Leopoldo et al., 2004).

properties

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C19H22N2O2/c1-13-10-11-18(23-2)17(12-13)21-19(22)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3,(H2,20,21,22)

InChI Key

KTKLSHXIWDVDMF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC3=CC=CC=C23

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC3=CC=CC=C23

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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